Cas no 917902-98-8 (Benzoic acid, 3-(3-iodopropoxy)-, methyl ester)
Benzoic acid, 3-(3-iodopropoxy)-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 3-(3-iodopropoxy)-, methyl ester
- methyl 3-(3-iodopropoxy)benzoate
- SRFKCOPVCWIKCC-UHFFFAOYSA-N
- SCHEMBL2809134
- 3-(3-Iodo-propoxy)-benzoic acid methyl ester
- A1-05340
- Methyl 3-(3-iodopropyloxy)benzoate
- DTXSID70737477
- 917902-98-8
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- Inchi: 1S/C11H13IO3/c1-14-11(13)9-4-2-5-10(8-9)15-7-3-6-12/h2,4-5,8H,3,6-7H2,1H3
- InChI Key: SRFKCOPVCWIKCC-UHFFFAOYSA-N
- SMILES: ICCCOC1C=CC=C(C(=O)OC)C=1
Computed Properties
- Exact Mass: 319.99094g/mol
- Monoisotopic Mass: 319.99094g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 35.5Ų
Benzoic acid, 3-(3-iodopropoxy)-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AZ71253-1g |
Methyl 3-(3-iodopropyloxy)benzoate |
917902-98-8 | 95% | 1g |
$572.00 | 2024-05-20 | |
| A2B Chem LLC | AZ71253-5g |
Methyl 3-(3-iodopropyloxy)benzoate |
917902-98-8 | 95% | 5g |
$993.00 | 2024-05-20 |
Benzoic acid, 3-(3-iodopropoxy)-, methyl ester Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Benzoic acid, 3-(3-iodopropoxy)-, methyl ester
Benzoic acid, 3-(3-iodopropoxy)-, methyl ester (CAS No. 917902-98-8): A Comprehensive Overview
Benzoic acid, 3-(3-iodopropoxy)-, methyl ester, identified by its CAS number 917902-98-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features that include a methyl ester group and an iodopropoxy side chain. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry.
The molecular structure of Benzoic acid, 3-(3-iodopropoxy)-, methyl ester consists of a benzene ring substituted with a carboxylic acid methyl ester at one position and a 3-iodopropoxy group at another. This configuration not only influences its reactivity but also opens up possibilities for further functionalization, which is crucial in drug development. The iodine atom in the iodopropoxy group serves as a handle for various chemical transformations, including cross-coupling reactions, which are widely employed in the synthesis of complex molecules.
In recent years, there has been growing interest in the exploration of benzoic acid derivatives for their pharmacological properties. The structural motif of Benzoic acid, 3-(3-iodopropoxy)-, methyl ester has been investigated for its potential biological activity. Preliminary studies suggest that this compound may exhibit properties such as anti-inflammatory and antimicrobial effects. These findings are particularly intriguing given the increasing demand for novel therapeutic agents with fewer side effects and higher efficacy.
The synthesis of Benzoic acid, 3-(3-iodopropoxy)-, methyl ester involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the iodopropoxy group necessitates careful handling to avoid unwanted side reactions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques are essential for producing compounds that meet the stringent requirements of pharmaceutical applications.
The compound's utility extends beyond its potential biological activity. Its unique structure makes it a valuable building block for the synthesis of more complex molecules. For instance, it can be used to construct heterocyclic compounds, which are prevalent in many active pharmaceutical ingredients (APIs). The versatility of Benzoic acid, 3-(3-iodopropoxy)-, methyl ester in synthetic chemistry underscores its importance as a research chemical.
In the realm of drug discovery, the exploration of new molecular entities is crucial for addressing unmet medical needs. The structural features of Benzoic acid, 3-(3-iodopropoxy)-, methyl ester make it an attractive candidate for further investigation. Researchers are leveraging computational methods and high-throughput screening to identify potential lead compounds derived from this scaffold. Such approaches accelerate the drug discovery process by rapidly evaluating large libraries of compounds.
The chemical properties of Benzoic acid, 3-(3-iodopropoxy)-, methyl ester also make it useful in material science applications. For example, its ability to undergo cross-coupling reactions allows for the creation of polymers with tailored properties. These materials could find applications in coatings, adhesives, and other industrial products where specific chemical characteristics are desired.
The safety and handling of Benzoic acid, 3-(3-iodopropoxy)-, methyl ester are important considerations in research and industrial settings. While it is not classified as a hazardous substance under current regulations, proper precautions should be taken to ensure safe handling. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas to minimize exposure.
The future prospects for Benzoic acid, 3-(3-iodopropoxy)-, methyl ester are promising. Ongoing research aims to elucidate its pharmacological profile and explore new synthetic pathways. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area. As our understanding of molecular interactions continues to grow, compounds like this will play an increasingly important role in developing next-generation therapeutics.
In conclusion, Benzoic acid, 3-(3-iodopropoxy)-, methyl ester, with its CAS number 917902-98-8, represents a fascinating compound with diverse applications in pharmaceuticals and materials science. Its unique structural features offer opportunities for innovative research and development. As scientists continue to uncover its potential benefits and explore new synthetic strategies,this compound is poised to make significant contributions to various scientific fields.
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